Cas no 439120-53-3 (3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide)

3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a specialized organic compound featuring a thiophene core functionalized with benzamido and carboxamide groups. Its molecular structure, incorporating a 4-methylbenzyl substituent, enhances its potential utility in pharmaceutical and agrochemical research. The compound exhibits notable stability and reactivity, making it a valuable intermediate in synthetic chemistry applications. Its well-defined structure allows for precise modifications, facilitating the development of derivatives with tailored properties. The presence of both aromatic and heterocyclic components contributes to its versatility in binding interactions, which may be leveraged in drug discovery or material science. This compound is particularly suited for studies requiring structurally complex, high-purity intermediates.
3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide structure
439120-53-3 structure
Product Name:3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
CAS No:439120-53-3
MF:C20H18N2O2S
MW:350.434123516083
CID:5747543
PubChem ID:4328905
Update Time:2025-05-20

3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 8R-1318
    • 3-(benzoylamino)-N-(4-methylbenzyl)-2-thiophenecarboxamide
    • 439120-53-3
    • 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
    • AKOS005102580
    • Oprea1_426475
    • 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
    • Inchi: 1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: ILQSISWNMLFFDH-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(NCC1C=CC(C)=CC=1)=O)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 350.10889899g/mol
  • Monoisotopic Mass: 350.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 86.4Ų

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3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide Related Literature

Additional information on 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

Introduction to 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide (CAS No. 439120-53-3)

3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide, identified by its CAS number 439120-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of functional groups such as the benzamido moiety and the thiophene ring makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural framework of 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide incorporates several key features that contribute to its potential pharmacological properties. The benzamido group, characterized by its amide bond between a benzene ring and an amine, is often associated with biological activities such as inhibitory effects on enzymes and receptors. On the other hand, the thiophene ring, a five-membered heterocyclic compound containing sulfur, is widely recognized for its role in various pharmacologically active molecules, including antifungals, antivirals, and anticancer agents.

The combination of these functional groups in 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide suggests a multifaceted interaction with biological targets. The 4-methylphenyl substituent further enhances the complexity of the molecule by introducing steric and electronic effects that can modulate its binding affinity and selectivity. This structural complexity makes it an intriguing subject for computational studies aimed at predicting its interactions with biological targets.

Recent advancements in computational chemistry have enabled more accurate modeling of molecular interactions. Techniques such as molecular dynamics simulations and quantum mechanical calculations are being employed to understand the behavior of 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide in various environments. These studies have revealed insights into how the molecule might interact with proteins and other biomolecules, providing a foundation for rational drug design.

In the realm of medicinal chemistry, the synthesis of derivatives of 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has been explored to optimize its pharmacological properties. By modifying specific functional groups or introducing new ones, chemists aim to enhance its bioavailability, potency, and selectivity. For instance, studies have shown that slight alterations in the thiophene ring can significantly alter the compound's pharmacokinetic profile.

The benzamido group in 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has been particularly studied for its potential as an inhibitor of various enzymes involved in inflammatory pathways. Inhibiting these enzymes can lead to reduced inflammation and pain, making such compounds attractive for therapeutic applications. Additionally, the thiophene moiety has been linked to anti-proliferative effects in certain cancer cell lines, suggesting that this compound could be developed into an anti-cancer agent.

Current research is also focusing on understanding the mechanisms by which 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide exerts its biological effects. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists are gaining a deeper understanding of how this molecule interacts with its targets at the atomic level. This detailed knowledge is crucial for designing molecules with improved therapeutic profiles.

The pharmaceutical industry has shown interest in thiophene derivatives due to their broad spectrum of biological activities. 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is no exception and has been patented by several companies for potential therapeutic applications. These patents highlight the commercial interest in developing drugs based on this class of molecules.

One area of particular interest is the use of 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide as a lead compound for drug development against neurological disorders. Preliminary studies have suggested that thiophene derivatives can cross the blood-brain barrier, making them suitable candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to confirm these findings and explore their therapeutic potential.

The synthesis of 3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry have been employed to improve efficiency and scalability. These methods not only enhance production but also reduce waste, aligning with green chemistry principles.

In conclusion,3-Benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide (CAS No. 439120-53-3) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research aimed at developing new drugs targeting various diseases. As computational methods continue to advance, our understanding of how this molecule interacts with biological systems will deepen, paving the way for more effective drug design strategies.

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